molecular formula C15H23NO4 B14296055 Ethyl 4-(bis(hydroxypropyl)amino)benzoate CAS No. 113284-00-7

Ethyl 4-(bis(hydroxypropyl)amino)benzoate

Cat. No.: B14296055
CAS No.: 113284-00-7
M. Wt: 281.35 g/mol
InChI Key: UONUEPNDJQOXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(bis(hydroxypropyl)amino)benzoate is synthesized through a chemical reaction between ethyl paba and dihydroxypropylamine . The reaction typically involves the following steps:

    Starting Materials: Ethyl paba and dihydroxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the required purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistent quality and yield. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: Advanced purification techniques are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bis(hydroxypropyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce brominated or other substituted products.

Scientific Research Applications

Ethyl 4-(bis(hydroxypropyl)amino)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Ethyl 4-(bis(hydroxypropyl)amino)benzoate is its ability to absorb UV radiation. The compound absorbs UV rays and converts them into less harmful heat energy, thereby protecting the skin from UV-induced damage . This process involves the excitation of electrons within the molecule, which then release energy in the form of heat.

Comparison with Similar Compounds

Ethyl 4-(bis(hydroxypropyl)amino)benzoate can be compared with other UV-absorbing compounds, such as:

    Ethylhexyl Methoxycinnamate: Another common UV absorber used in sunscreens.

    Benzophenone-3: Known for its broad-spectrum UV protection.

    Avobenzone: Provides protection against UVA rays.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to effectively absorb UV radiation and convert it into heat. This property makes it particularly valuable in cosmetic formulations for sun protection .

Properties

CAS No.

113284-00-7

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 4-[bis(3-hydroxypropyl)amino]benzoate

InChI

InChI=1S/C15H23NO4/c1-2-20-15(19)13-5-7-14(8-6-13)16(9-3-11-17)10-4-12-18/h5-8,17-18H,2-4,9-12H2,1H3

InChI Key

UONUEPNDJQOXAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCCO)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.